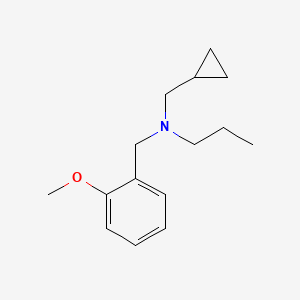
N-benzyl-N-ethyl-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-ethyl-3-(2-nitrophenyl)acrylamide is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is commonly referred to as BENA and has been found to have significant potential in fields such as biochemistry, pharmacology, and materials science.
科学的研究の応用
BENA has been found to have significant potential in various scientific research fields. In biochemistry, BENA has been used as a fluorescence probe to study protein-ligand interactions. BENA has also been used in pharmacology to develop new drugs for the treatment of cancer and other diseases. In materials science, BENA has been used as a building block for the synthesis of functional materials.
作用機序
BENA has been found to interact with proteins through covalent bonding and non-covalent interactions. The nitro group in BENA can act as an electron acceptor, forming hydrogen bonds with amino acid residues in proteins. BENA can also form covalent bonds with cysteine residues in proteins, leading to the inhibition of protein function.
Biochemical and Physiological Effects
BENA has been found to have various biochemical and physiological effects. In vitro studies have shown that BENA can inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. BENA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
BENA has several advantages for lab experiments, such as its high fluorescence quantum yield and its ability to selectively bind to proteins. However, BENA also has some limitations, such as its low solubility in water and its potential toxicity to cells.
将来の方向性
There are several future directions for research on BENA. One potential direction is the development of new drugs based on BENA for the treatment of cancer and other diseases. Another direction is the synthesis of new materials based on BENA for various applications, such as sensors and catalysis. Additionally, further studies are needed to understand the mechanism of action of BENA and its interactions with proteins.
Conclusion
In conclusion, BENA is a chemical compound that has significant potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies on BENA may lead to the development of new drugs and materials with various applications.
合成法
The synthesis of BENA involves the reaction of benzylamine, ethyl acrylate, and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a Michael addition and subsequent cyclization to form the final product. The yield of BENA can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
特性
IUPAC Name |
(E)-N-benzyl-N-ethyl-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-19(14-15-8-4-3-5-9-15)18(21)13-12-16-10-6-7-11-17(16)20(22)23/h3-13H,2,14H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBZFSLGBCECLY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)

![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)